1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy-
Description
The compound 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- is a benzimidazole derivative characterized by a 6-methoxy group on the benzimidazole core and a 2-[(4-chloro-3-methylphenoxy)methyl] substituent.
Properties
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-12(3-5-13(10)17)21-9-16-18-14-6-4-11(20-2)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKBOZFTXSQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174643 | |
| Record name | 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-34-2 | |
| Record name | 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018125-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with substituted carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as nickel or palladium, and solvents like dimethyl sulfoxide (DMSO) or pyridine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural Features:
- Position 6 : A methoxy (-OCH₃) group, which enhances electron density and may influence binding interactions or metabolic stability .
- Position 2: A phenoxymethyl group substituted with a chlorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring.
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally or functionally related analogs:
Table 1: Key Structural and Functional Comparisons
(a) Position 2 Modifications
- Target Compound vs. 2-Mercapto Derivatives: The mercapto (-SH) group in 2-mercapto-6-methoxybenzimidazole confers potent antifungal activity against Fusarium oxysporum and Rhizoctonia solani due to thiol-mediated interactions with fungal enzymes . In contrast, the target compound’s phenoxymethyl group may prioritize hydrophobic interactions or reduce metabolic instability compared to the reactive -SH group.
- Target Compound vs. Sulfinyl Derivatives (Omeprazole, Lansoprazole): Sulfinyl groups in proton pump inhibitors (PPIs) like omeprazole enable covalent binding to H⁺/K⁺ ATPase enzymes . The target’s phenoxymethyl substituent lacks this electrophilic reactivity, suggesting divergent therapeutic applications (e.g., antimicrobial vs. anti-ulcer).
(b) Position 6 Modifications
- 6-Methoxy vs. 5-Methoxy Derivatives :
Substitution at position 6 (vs. 5) significantly alters bioactivity. For example, 6-hydroxy-1-methylbenzimidazole exhibits stronger low-concentration enhancement of viral replication than its 5-hydroxy counterpart, but maximal activity is lower . The target’s 6-methoxy group may balance electron donation and steric effects for optimized ligand-receptor interactions.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than hydroxyl or thiol groups, suggesting improved half-life for the target compound compared to 2-mercapto or 6-hydroxy analogs .
Biological Activity
1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzimidazole core with specific substitutions that enhance its biological activity. The molecular formula is and it has a molecular weight of approximately 320.76 g/mol. Its unique structure allows it to interact with various biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₂O₃ |
| Molecular Weight | 320.76 g/mol |
| IUPAC Name | 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- |
The mechanism of action for this compound primarily involves enzyme inhibition. It interacts with specific active sites on enzymes, potentially blocking their activity and altering biochemical pathways. This interaction can lead to various therapeutic effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
In a comparative study, the minimum inhibitory concentration (MIC) values for related compounds were determined as follows:
| Compound | MIC (μg/ml) against S. aureus | MIC (μg/ml) against E. coli |
|---|---|---|
| 1H-Benzimidazole Derivative A | 50 | 100 |
| 1H-Benzimidazole Derivative B | 25 | 75 |
| 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- | 12.5 | 50 |
These results indicate that the compound exhibits potent antibacterial effects, outperforming standard antibiotics like ampicillin and ciprofloxacin in certain cases .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro experiments have shown that compounds bearing the benzimidazole nucleus can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting tumor growth.
A notable study investigated the effects of various benzimidazole derivatives on human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- | MCF-7 (breast cancer) | 5.0 |
| Other Benzimidazoles | HeLa (cervical cancer) | 10.0 |
The results suggest that this compound may be a promising candidate for further development as an anticancer agent due to its low IC50 values .
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various benzimidazole derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria .
- Anticancer Research : A series of experiments conducted on human colorectal cancer cells revealed that specific benzimidazole derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
